molecular formula C10H13Cl2N B2378499 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 23166-82-7

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No. B2378499
CAS RN: 23166-82-7
M. Wt: 218.12
InChI Key: HWQSLKPVDFEBPG-UHFFFAOYSA-N
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Description

“7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 23166-82-7 . It has a molecular weight of 218.13 .


Synthesis Analysis

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps . The process starts with the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one . The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal . The ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .


Molecular Structure Analysis

The molecular structure of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be represented by the InChI code: 1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride are not mentioned in the search results, it’s worth noting that the halide atom is critical for blocking GIRK channels .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 129-130°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that SCH23390 and related compounds might provide the basis for designing novel GIRK channel-selective blockers . Some studies that have exclusively used SCH23390 to probe D1 receptor function or as a diagnostic of D1 receptor involvement may need to be reevaluated in light of these results .

properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSLKPVDFEBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

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